
Disodium diphosphate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
焦磷酸氢钠,也称为焦磷酸二氢二钠,是一种无机化合物,化学式为 Na₂H₂P₂O₇。 它由钠阳离子和焦磷酸二氢阴离子组成。 这种白色、水溶性固体通常用作各种应用中的缓冲剂和螯合剂,特别是在食品工业中 .
准备方法
合成路线和反应条件: 焦磷酸氢钠是通过用氢氧化钠或碳酸钠部分中和食品级磷酸来合成单磷酸钠。 然后,在约 250°C 下脱水单磷酸钠以形成焦磷酸氢钠 .
工业生产方法: 在工业环境中,将食品级纯碱添加到中和器中,并在搅拌下加热。然后添加食品级磷酸进行中和反应,将反应终点 pH 控制在 4-4.4,以生成磷酸二氢钠。将溶液过滤,通过蒸发浓缩,冷却结晶,离心分离,干燥形成无水磷酸二氢钠。 然后在 140-200°C 下加热,将其转化为焦磷酸氢钠 .
反应类型:
酸碱反应: 焦磷酸氢钠与碳酸氢钠反应释放二氧化碳,在烘焙中用作膨松剂.
常用试剂和条件:
碳酸氢钠: 在烘焙中用于生成二氧化碳气体。
水: 水解焦磷酸氢钠生成正磷酸钠。
主要产品:
二氧化碳 (CO₂): 与碳酸氢钠反应过程中生成。
正磷酸钠 (Na₃PO₄): 水解过程中形成.
科学研究应用
焦磷酸氢钠在科学研究和工业中具有广泛的应用:
食品工业: 用作烘焙粉中的膨松剂,以及用于防止加工土豆和罐头海鲜变色的螯合剂.
水处理: 用作水软化剂和分散剂.
牙科护理: 用作牙膏和牙线中的牙垢控制剂.
作用机制
作为膨松剂,焦磷酸氢钠在潮湿和热的作用下与碳酸氢钠反应生成二氧化碳气体。 这种气体赋予烘焙食品轻盈蓬松的质地 . 此外,焦磷酸氢钠与面团中的淀粉和蛋白质形成离子键,提供湿润的质地 .
类似化合物:
- 磷酸二钠 (Na₂HPO₄)
- 焦磷酸四钠 (Na₄P₂O₇)
- 六偏磷酸钠 (Na₆P₆O₁₈)
- 三磷酸五钠 (Na₅P₃O₁₀)
比较: 焦磷酸氢钠在充当膨松剂和螯合剂方面的独特能力。虽然磷酸二钠和焦磷酸四钠也用于食品加工,但它们不具有相同的膨松特性。 六偏磷酸钠和三磷酸五钠主要用作螯合剂和水软化剂 .
相似化合物的比较
- Disodium Phosphate (Na₂HPO₄)
- Tetrasodium Pyrophosphate (Na₄P₂O₇)
- Sodium Hexametaphosphate (Na₆P₆O₁₈)
- Pentasodium Triphosphate (Na₅P₃O₁₀)
Comparison: Sodium acid pyrophosphate is unique in its ability to act as both a leavening agent and a chelating agent. While disodium phosphate and tetrasodium pyrophosphate are also used in food processing, they do not possess the same leavening properties. Sodium hexametaphosphate and pentasodium triphosphate are primarily used as sequestrants and water softeners .
属性
Key on ui mechanism of action |
ARSONIC ACID HERBICIDES ARE NOT GROWTH REGULATORS IN SENSE OF PLANT HORMONES. THEY ... ACT THROUGH ENZYME SYSTEMS TO INHIBIT GROWTH. THEY KILL ... SLOWLY; FIRST SYMPTOMS ARE ... CHLOROSIS, CESSATION OF GROWTH, & GRADUAL YELLOWING, THEN BROWNING FOLLOWED BY DEHYDRATION & DEATH. /ORGANOARSENICAL HERBICIDES/ |
|---|---|
CAS 编号 |
7758-16-9 |
分子式 |
H4NaO7P2 |
分子量 |
200.96 g/mol |
IUPAC 名称 |
disodium;[hydroxy(oxido)phosphoryl] hydrogen phosphate |
InChI |
InChI=1S/Na.H4O7P2/c;1-8(2,3)7-9(4,5)6/h;(H2,1,2,3)(H2,4,5,6) |
InChI 键 |
MHXGNUVRVJWHJK-UHFFFAOYSA-N |
SMILES |
OP(=O)([O-])OP(=O)(O)[O-].[Na+].[Na+] |
规范 SMILES |
OP(=O)(O)OP(=O)(O)O.[Na] |
沸点 |
Decomposes (NIOSH, 2024) Decomposes |
颜色/形态 |
White crystalline powder |
密度 |
Density: 1.86 /Hexahydrate/ |
熔点 |
1810 °F (NIOSH, 2024) 988 °C 1810 °F |
Key on ui other cas no. |
68915-31-1 7758-16-9 7782-95-8 |
物理描述 |
Liquid; Other Solid; Pellets or Large Crystals; Dry Powder White powder or grains White solid; [Merck Index] White odorless powder; [MSDSonline] |
Pictograms |
Corrosive; Irritant |
相关CAS编号 |
10042-91-8 |
溶解度 |
Soluble in water Sol in wate |
蒸汽压力 |
0 mmHg (approx) (NIOSH, 2024) 0 mmHg (approx) |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does SAPP impact the texture of meat products?
A1: SAPP can improve the texture of meat products by enhancing binding ability, increasing firmness and springiness, and reducing oiliness. This was observed in studies on frankfurters [] and restructured pork jerky [].
Q2: Can SAPP be used to reduce the need for sodium nitrite in meat products?
A3: Research suggests that while SAPP can contribute to some desirable qualities in reduced-sodium nitrite frankfurters, it cannot fully replace nitrite's role in color development and flavor [].
Q3: Does SAPP impact the shelf life of meat products?
A4: Studies indicate that SAPP, especially in combination with other preservatives like potassium sorbate, can effectively inhibit bacterial growth in meat products, thus extending their shelf life [, ].
Q4: How does SAPP affect the stability of strawberry puree during processing?
A5: SAPP, in combination with ascorbic acid, helps retain the anthocyanin content and red color intensity of strawberry puree during processing [].
Q5: Can SAPP be used to prevent darkening in potatoes?
A6: Yes, SAPP has been used as an anti-browning agent in the potato industry. It helps reduce after-cooking darkening in potatoes, though its effectiveness might be lower compared to other agents like citric acid [, , ].
Q6: Does SAPP affect the quality of frozen fish fillets?
A7: Studies on Nile tilapia fillets showed that SAPP, specifically sodium tripolyphosphate (STPP), improved weight gain, cooking yield, and reduced drip and cooking loss. It also slightly enhanced sensory acceptability [].
Q7: How does SAPP function as a leavening agent in baked goods?
A8: While SAPP itself doesn't release CO2, it reacts with sodium bicarbonate in baking powder. This reaction generates CO2, contributing to the aeration and volume of baked goods like biscuits and cakes [, , ].
Q8: How does SAPP interact with other ingredients in baked goods?
A9: Thermal analysis studies showed that SAPP interacts with other ingredients during baking. It can lower the dough rise temperature and its effect on the dough's thermal behavior is influenced by the presence of fats and sugars [].
Q9: What is the molecular formula and weight of SAPP?
A9: The molecular formula of SAPP is Na2H2P2O7, and its molecular weight is 221.94 g/mol.
Q10: How does the type of phosphate salt affect its functionality in meat products?
A11: Different phosphate salts exhibit varying impacts on meat product qualities. For example, STPP showed better water holding capacity and yield in turkey frankfurters compared to SAPP and SHMP [, ].
Q11: Do different phosphate salts have different antimicrobial effects?
A12: Yes, research on bratwurst indicated that SAPP had a greater inhibitory effect on bacterial growth during temperature abuse compared to other phosphates like STPP and TSPP [, ].
Q12: How does the pH of the food matrix affect SAPP's functionality?
A13: The pH of the food matrix significantly influences SAPP's effectiveness. For instance, in meat batters, the antimicrobial activity of SAPP was enhanced at lower pH levels [, ].
Q13: Can SAPP be encapsulated to improve its application in food products?
A14: Yes, research has shown that SAPP can be encapsulated within food-grade carbohydrates, such as β-cyclodextrin, to improve the stability and controlled release of the compound in meat products [].
Q14: Are there any concerns regarding the use of phosphates in food?
A16: Excessive phosphate intake has been linked to health concerns like cardiovascular disease and bone health issues. Therefore, it is essential to use phosphates judiciously in food processing [].
Q15: Are there any alternatives to SAPP in food applications?
A17: Yes, alternative food-grade phosphates like STPP, TSPP, and SHMP are often used. Additionally, natural acids like citric acid and lactic acid can be considered as substitutes for specific applications [, , , , ].
Q16: What analytical techniques are used to study the interaction of SAPP with food components?
A18: Various techniques are employed, including spectrophotometry to assess color changes [, , ], texture analysis for evaluating textural modifications [, , ], and microbiological assays for determining antimicrobial efficacy [, , ].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


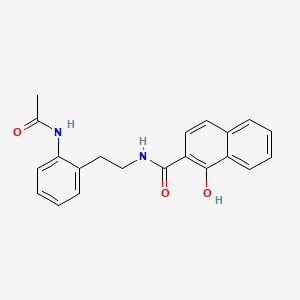
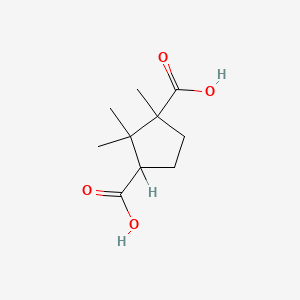
![2-[(2-Nitrophenyl)amino]acetic acid](/img/structure/B1346026.png)
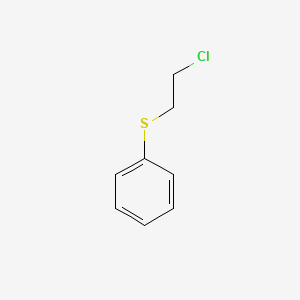

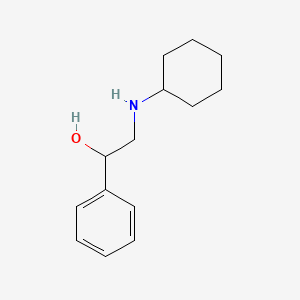

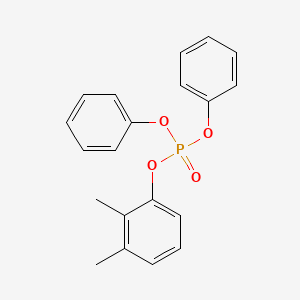
![Ethyl 2-[(2-chloroacetyl)amino]acetate](/img/structure/B1346035.png)

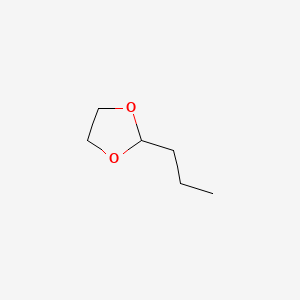
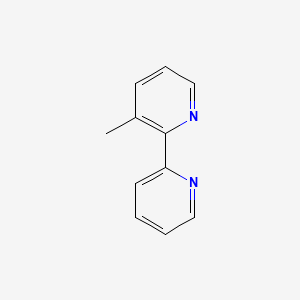
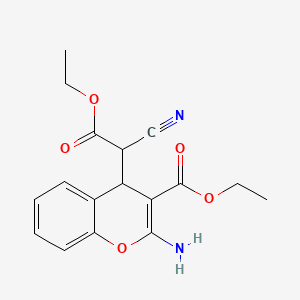
![Dibenzo[b,e][1,4]dioxin,1,2,4,7,8-pentabromo-](/img/structure/B1346045.png)
